Fluorogenic Proteasome Substrate

Vue d'ensemble

Description

Fluorogenic proteasome substrates are peptide-based molecules conjugated with fluorogenic groups (e.g., 7-amino-4-methylcoumarin, AMC) that release detectable fluorescence upon proteasomal cleavage. These substrates are critical tools for quantifying proteasome activity, particularly for the three catalytic subunits of the 20S proteasome:

- Chymotrypsin-like (ChT-L) activity: Targets hydrophobic residues (e.g., Leu, Phe, Tyr).

- Trypsin-like (T-L) activity: Cleaves after basic residues (e.g., Arg, Lys).

- Caspase-like (C-L) activity: Prefers acidic residues (e.g., Asp, Glu).

Common substrates include Suc-LLVY-AMC (ChT-L), Ac-RLR-AMC (T-L), and Ac-nLPnLD-AMC (C-L). Their design leverages proteasome-specific cleavage sites, enabling real-time monitoring of enzymatic activity in vitro and in cellular lysates .

Méthodes De Préparation

Fluorogenic Proteasome Substrate can be synthesized using solid-phase peptide synthesis techniques . This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under an inert atmosphere to prevent oxidation of the amino acids . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography . Industrial production of this compound involves the extraction of the toxin from the venom of the scorpion Leiurus quinquestriatus hebraeus .

Analyse Des Réactions Chimiques

Fluorogenic Proteasome Substrate primarily undergoes binding reactions with potassium channels . It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. The major product formed from its interaction with potassium channels is a blocked channel, which prevents the flow of potassium ions .

Applications De Recherche Scientifique

High-Throughput Screening (HTS)

Fluorogenic substrates have proven advantageous for HTS in drug discovery. For instance, the substrate Suc-LLVY-AMC was utilized to screen for small molecule agonists of the 20S proteasome, leading to the identification of compounds MK-866 and AM-404 as effective stimulators of proteasome activity . Additionally, a peptide-based FRET reporter was developed, which demonstrates increased sensitivity and dynamic range compared to traditional substrates, making it suitable for HTS applications .

Selective Activity Measurement

Recent advancements have led to the design of fluorogenic substrates that selectively target specific proteasome subunits. For example, a set of fluorogenic substrates was reverse-engineered based on selective proteasome inhibitors, demonstrating high selectivity for β1c, β1i, β2c, and β5i subunits in Raji cell lysates . This specificity allows researchers to dissect the roles of individual proteasome subunits in various biological processes.

Monitoring Proteasome Activity in Live Cells

Fluorogenic substrates have been employed to monitor proteasome activity in living cells. The Suc-LLVY-AMC substrate was microinjected into cell nuclei to visualize proteasome activity dynamically . In another study, the Me4BodipyFL-Ahx3-L3-VS probe revealed that quiescent neural stem cells exhibit reduced proteasome activity compared to activated stem cells . These applications underscore the utility of fluorogenic substrates in understanding cellular dynamics.

Investigating Disease Mechanisms

Fluorogenic substrates are instrumental in studying diseases linked to proteasomal dysfunction. For instance, they have been used to explore the role of the immunoproteasome in autoimmune diseases and hematological cancers . By assessing substrate hydrolysis rates in disease models, researchers can gain insights into how altered proteasome activity contributes to disease pathology.

Plant Science Applications

In plant biology, fluorogenic substrates like MV151 have been applied to monitor proteasome activation in Arabidopsis plants treated with benzothiadiazole (BTH), providing a method to study plant immune responses . This highlights the versatility of fluorogenic substrates beyond mammalian systems.

Case Studies and Research Findings

| Study | Application | Key Findings |

|---|---|---|

| Trader et al. (2017) | HTS | Identified MK-866 and AM-404 as proteasome activators using Suc-LLVY-AMC substrate. |

| Leeman et al. (2018) | Live Cell Imaging | Demonstrated reduced proteasome activity in quiescent neural stem cells using Me4BodipyFL-Ahx3-L3-VS probe. |

| Li et al. (2012) | Disease Research | Used MV151 probe to identify Plasmodium-specific inhibitors targeting the proteasome. |

| Coleman & Trader (2018) | HTS | Developed a peptide-based FRET reporter with enhanced sensitivity for substrate detection. |

Mécanisme D'action

Fluorogenic Proteasome Substrate exerts its effects by binding to the pore of calcium-activated voltage-gated potassium channels . This binding occurs at one of four independent, overlapping binding sites on the channel . The interaction between this compound and the potassium channel involves specific amino acid residues, such as Asn30 on this compound and Asp381 on the potassium channel . This binding blocks the flow of potassium ions through the channel, leading to neuronal hyperexcitability .

Comparaison Avec Des Composés Similaires

Substrate Specificity and Catalytic Activity

Key Findings :

- Suc-LLVY-AMC is the most widely used substrate but exhibits variability under ATP/Mg²+ imbalances. ATP slows degradation, but Mg²+ rescues activity, emphasizing the need for controlled buffer conditions .

- Ac-ANW-AMC shows higher specificity for immunoproteasomes (β5i) over constitutive proteasomes (β5), making it ideal for studying immune-related pathologies .

- LLVY-R110 enables live-cell imaging but requires longer incubation times (~21 hours) for signal stabilization .

Sensitivity and Kinetic Parameters

Key Findings :

- Ac-ANW-AMC has the lowest Km (15 μM), enabling detection of low proteasome activity in clinical samples .

- Suc-LLVY-AMC ’s higher Km (50–100 μM) necessitates higher substrate concentrations, increasing background fluorescence in complex matrices .

Limitations and Practical Considerations

- Short Peptide Limitations: Short substrates (e.g., Suc-LLVY-AMC) may bind nonspecifically to proteasome surfaces, complicating kinetic interpretations .

- Immunoproteasome Selectivity: Substrates like Ac-ANW-AMC are critical for distinguishing immunoproteasome activity but require validation with β5i-specific inhibitors (e.g., ONX-0914) .

- Cellular Toxicity : Prolonged incubation with LLVY-R110 (>24 hours) reduces cell viability, necessitating time-course optimization .

Activité Biologique

Fluorogenic proteasome substrates are specialized peptides designed to monitor the activity of proteasomes, which are crucial for protein degradation in cells. These substrates fluoresce upon cleavage by proteasomes, allowing researchers to study proteolytic activities in various biological contexts. This article delves into the biological activity of these substrates, highlighting their design, efficacy, and applications in research.

Overview of Proteasome Function

Proteasomes are multi-subunit complexes responsible for degrading ubiquitinated proteins, thereby regulating various cellular processes such as cell cycle progression, apoptosis, and responses to oxidative stress. The 20S proteasome, the core catalytic component, can be activated by regulatory particles in the 26S proteasome complex. Understanding how fluorogenic substrates interact with different proteasome subtypes is essential for elucidating their biological roles.

Design and Synthesis of Fluorogenic Substrates

Fluorogenic substrates are typically designed based on the structure of known proteasome inhibitors. Recent studies have focused on creating substrates that selectively target specific proteasome subunits (β1c, β1i, β2c, β5c, β5i) to enhance the specificity and sensitivity of assays.

- Substrate Examples :

- LU-FS01c: Selective for β1c

- LU-FS01i: Selective for β1i

- LU-FS02c: Selective for β2c

- LU-FS05i: Selective for β5i

These substrates were evaluated using crude cell extracts and purified proteasomes, demonstrating varying degrees of selectivity and activity. Notably, LU-FS01c showed significant fluorescence when processed by its target subunit but was inhibited by specific proteasome inhibitors, confirming its selectivity .

Biological Activity Assessment

The biological activity of fluorogenic substrates can be assessed through various experimental setups:

- Cell Lysate Experiments :

- Purified Proteasome Assays :

- Impact of ATP and Mg²⁺ :

Case Study 1: Immunoproteasome Activity Measurement

A study utilized commercially available fluorogenic peptide substrates to assess immunoproteasome activity in whole-cell lysates from HeLa cells treated with interferon-gamma (IFN-γ). The findings indicated that these substrates could effectively measure immunoproteasome activity while maintaining specificity against other cellular proteases .

Case Study 2: High-Throughput Screening (HTS)

Fluorogenic substrates have been employed in HTS to identify small molecule agonists that enhance proteasome activity. For example, Suc-LLVY-AMC was used to screen compounds leading to the identification of MK-866 and AM-404 as effective stimulators of purified 20S proteasome activity .

Data Table: Summary of Fluorogenic Substrates

| Substrate Name | Target Subunit | Selectivity | Activity in Cell Lysate | Activity in Purified Proteasome |

|---|---|---|---|---|

| LU-FS01c | β1c | High | Yes | Yes |

| LU-FS01i | β1i | High | Yes | Yes |

| LU-FS02c | β2c | Moderate | Yes | Moderate |

| LU-FS05i | β5i | High | Yes | Yes |

| LU-FS02i | β2i | Low | No | No |

| LU-FS05c | β5c | Low | No | No |

Q & A

Basic Research Questions

Q. How do fluorogenic proteasome substrates enable quantification of proteasome activity in vitro?

Fluorogenic substrates (e.g., Suc-Leu-Leu-Val-Tyr-AMC) release a fluorescent group (e.g., 7-amino-4-methylcoumarin, AMC) upon proteolytic cleavage by the proteasome’s chymotrypsin-like active site. The fluorescence intensity (excitation: 342–380 nm, emission: 440–460 nm) is proportional to proteasome activity . Researchers should calibrate assays using purified 20S proteasome and inhibitors like MG-132 to confirm specificity. Buffer conditions (pH 7.5–8.0, 0.05% SDS for activation) and temperature (37°C) must be optimized to avoid non-specific hydrolysis .

Q. What criteria should guide the selection of a fluorogenic substrate for studying proteasome subunit specificity?

Substrates are designed with peptide sequences and fluorophores tailored to proteasome catalytic subunits:

- Chymotrypsin-like activity : Suc-LLVY-AMC (cleaved by β5 subunit) .

- Caspase-like activity : Ac-nLPnLD-AMC (β1 subunit) . Validate specificity using subunit-selective inhibitors (e.g., epoxomicin for β5) and compare cleavage kinetics (Km and Vmax) across substrates .

Q. How can fluorogenic substrates distinguish between constitutive proteasomes and immunoproteasomes?

Q. How should researchers address discrepancies in proteasome activity data obtained from fluorogenic substrates versus native protein degradation assays?

Fluorogenic substrates measure peptidase activity, which may not fully correlate with protein degradation due to differences in substrate accessibility and regulatory complexes (e.g., PA28/PA700). Validate findings using orthogonal methods:

- Native PAGE to assess proteasome assembly .

- Ubiquitinated protein accumulation via Western blotting under proteasome inhibition .

- Mass spectrometry to quantify proteasome-dependent degradation of endogenous proteins .

Q. What experimental strategies optimize the use of fluorogenic substrates in high-throughput screening (HTS) for proteasome inhibitors?

- Use black-walled microplates to minimize background fluorescence .

- Pre-incubate proteasomes with test compounds (30 min, 37°C) before adding substrate.

- Include controls for non-proteasomal hydrolysis (e.g., calpain inhibitors like E-64) and normalize data to vehicle-treated wells.

- Screen at multiple substrate concentrations to identify non-competitive inhibitors .

Q. How can fluorogenic substrates be employed to study proteasome dysfunction in neurodegenerative disease models?

- Measure proteasome activity in brain homogenates using Suc-LLVY-AMC. Adjust lysis buffers to include 0.5% Triton X-100 for membrane-bound proteasome extraction.

- Correlate activity with markers of proteinopathy (e.g., polyubiquitinated aggregates in Alzheimer’s models).

- Use ex vivo assays with tissue slices to preserve cellular architecture .

Q. Data Interpretation & Troubleshooting

Q. Why might fluorogenic substrate assays show increased proteasome activity in disease states despite evidence of proteasome inhibition?

Compensatory upregulation of proteasome subunits or PA28 regulators can mask functional deficits. Combine activity assays with:

- qPCR for proteasome subunit genes (e.g., PSMB5).

- Immunoprecipitation to quantify proteasome-19S/PA28 interactions .

Q. How to resolve non-linear kinetics in fluorogenic substrate assays?

Non-linearity often arises from:

- Substrate depletion : Use initial rates (≤10% substrate consumption).

- Inner filter effects : Dilute samples if fluorescence exceeds detector linear range.

- Enzyme inactivation : Include 0.01% BSA to stabilize proteasomes .

Q. Comparative Methodologies

Q. What are the limitations of fluorogenic substrates compared to LC-MS-based proteasome activity profiling?

Fluorogenic substrates:

- Pros : Low cost, real-time kinetics, HTS compatibility.

- Cons : Limited to single-subunit activity; insensitive to allosteric regulators. LC-MS detects proteasome-dependent cleavage of diverse peptides, revealing subunit cooperativity and regulatory effects .

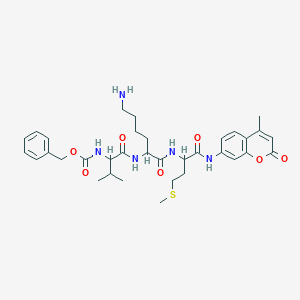

Propriétés

IUPAC Name |

benzyl N-[1-[[6-amino-1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N5O7S/c1-21(2)30(39-34(44)45-20-23-10-6-5-7-11-23)33(43)38-26(12-8-9-16-35)32(42)37-27(15-17-47-4)31(41)36-24-13-14-25-22(3)18-29(40)46-28(25)19-24/h5-7,10-11,13-14,18-19,21,26-27,30H,8-9,12,15-17,20,35H2,1-4H3,(H,36,41)(H,37,42)(H,38,43)(H,39,44) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSKZGQYQLYCFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390900 |

Source

|

| Record name | Z-Val-Lys-Met 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141223-71-4 |

Source

|

| Record name | Z-Val-Lys-Met 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.